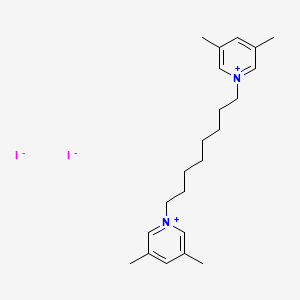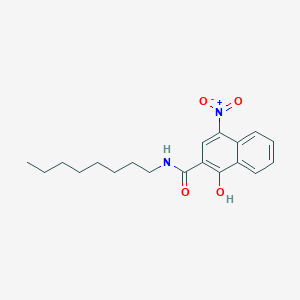
4-(Bromosulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromosulfanyl)phenol is an organic compound characterized by the presence of a bromine atom and a sulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromosulfanyl)phenol typically involves the bromination of phenol followed by the introduction of a sulfanyl group. One common method is the electrophilic aromatic substitution reaction where phenol reacts with bromine in the presence of a catalyst to form bromophenol. Subsequently, the bromophenol undergoes a nucleophilic substitution reaction with a sulfanyl reagent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfanylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium sulfide (Na2S) or thiourea (NH2CSNH2) are employed under basic conditions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-(Bromosulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(Bromosulfanyl)phenol involves its interaction with biological molecules through its phenol and bromosulfanyl groups. The phenol group can participate in hydrogen bonding and redox reactions, while the bromosulfanyl group can engage in nucleophilic and electrophilic interactions. These interactions can affect various molecular targets and pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 4-(Bromosulfanyl)phenol is unique due to the presence of both a bromine atom and a sulfanyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other bromophenols. For instance, while 4-bromophenol primarily undergoes electrophilic substitution reactions, this compound can participate in both nucleophilic and electrophilic reactions due to the additional sulfanyl group .
Propriétés
Numéro CAS |
138328-48-0 |
|---|---|
Formule moléculaire |
C6H5BrOS |
Poids moléculaire |
205.07 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) thiohypobromite |
InChI |
InChI=1S/C6H5BrOS/c7-9-6-3-1-5(8)2-4-6/h1-4,8H |
Clé InChI |
TXECBAGWNZMHKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)SBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
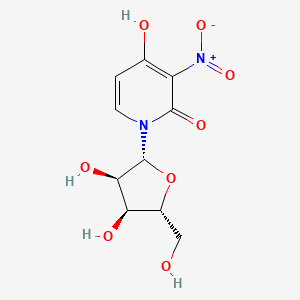
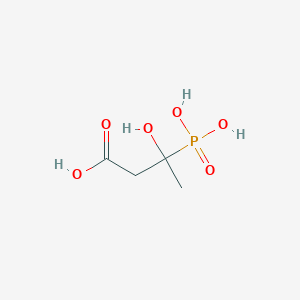

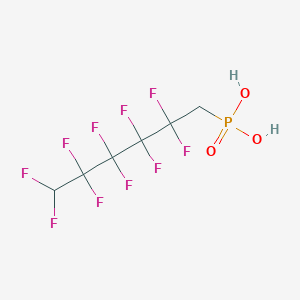
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)
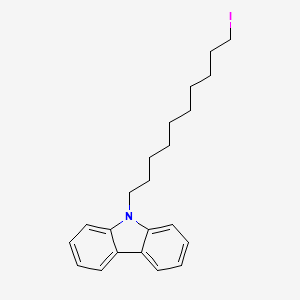
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
